molecular formula C4H9NO B3115287 [(2R)-oxetan-2-yl]methanamine CAS No. 2090728-35-9

[(2R)-oxetan-2-yl]methanamine

Cat. No. B3115287
CAS RN: 2090728-35-9
M. Wt: 87.12
InChI Key: QDEFNAHLCTUWAH-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(2R)-oxetan-2-yl]methanamine” is a chemical compound with the molecular formula C4H9NO . It is also known by other synonyms such as ®-oxetan-2-ylmethanamine .


Synthesis Analysis

The synthesis of oxetane derivatives like “[(2R)-oxetan-2-yl]methanamine” often involves cyclization through C−O bond formation . For instance, Okuma et al. demonstrated that by increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .


Molecular Structure Analysis

The molecular structure of “[(2R)-oxetan-2-yl]methanamine” consists of a four-membered oxetane ring with a methanamine group attached . The InChI key for this compound is QDEFNAHLCTUWAH-UHFFFAOYSA-N .


Chemical Reactions Analysis

Oxetanes, including “[(2R)-oxetan-2-yl]methanamine”, are known for their propensity to undergo ring-opening reactions as a synthetic intermediate . These reactions often involve the formation of new C-O bonds .


Physical And Chemical Properties Analysis

“[(2R)-oxetan-2-yl]methanamine” has a molecular weight of 87.120 . It has a density of 1.0±0.1 g/cm3 and a boiling point of 130.9±13.0 °C at 760 mmHg . The compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine Synthesis : This compound was synthesized via a polyphosphoric acid condensation route, resulting in a high yield (87%). Spectroscopic characterization was achieved through techniques like UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometry (Shimoga et al., 2018).

  • Unsymmetrical NCN′ and PCN Pincer Palladacycles Synthesis : This research focused on synthesizing 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives for creating unsymmetrical NCN′ pincer palladacycles. These compounds showed promising catalytic activity and selectivity in certain reactions (Roffe et al., 2016).

  • Efficient Transfer Hydrogenation with Quinazoline-based Ruthenium Complexes : A study where (4-Phenylquinazolin-2-yl)methanamine was synthesized from glycine and used to create N-heterocyclic ruthenium(II) complexes. These complexes exhibited high efficiency in transfer hydrogenation of acetophenone derivatives (Karabuğa et al., 2015).

Advanced Material and Catalytic Studies

  • Photophysical Studies of Polydentate Ligands : A study involving the synthesis and characterization of N,N-bis(4-(6-(pyridine-2-yl)pyridin-2-yl)benzyl)(pyridin-2-yl)methanamine. This research explored the photophysical behaviors of the ligand, including its interaction with different metals (Li Ping-hua, 2010).

  • Diiron(III) Complexes for Methane Monooxygenases Modeling : This research created diiron(III) complexes using bis(pyridin-2-ylmethyl)amine and similar compounds. These complexes were studied as functional models for methane monooxygenases, showing potential for selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

properties

IUPAC Name

[(2R)-oxetan-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-3-4-1-2-6-4/h4H,1-3,5H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEFNAHLCTUWAH-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R)-oxetan-2-yl]methanamine

CAS RN

2090728-35-9
Record name 1-[(2R)-oxetan-2-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R)-oxetan-2-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[(2R)-oxetan-2-yl]methanamine
Reactant of Route 3
[(2R)-oxetan-2-yl]methanamine
Reactant of Route 4
[(2R)-oxetan-2-yl]methanamine
Reactant of Route 5
Reactant of Route 5
[(2R)-oxetan-2-yl]methanamine
Reactant of Route 6
[(2R)-oxetan-2-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.